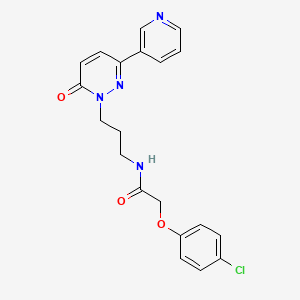
4-Chlorothiophene-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorothiophene-3-sulfonyl chloride is a chemical compound with the IUPAC name 4-chloro-3-thiophenesulfonyl chloride . It has a molecular weight of 217.1 .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 4-Chlorothiophene-3-sulfonyl chloride, can be achieved through various methods. One approach involves the use of bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This method is simple, environmentally friendly, and offers safe operations and easy purification without chromatography .Molecular Structure Analysis
The InChI code for 4-Chlorothiophene-3-sulfonyl chloride is 1S/C4H2Cl2O2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
Sulfonyl chlorides, such as 4-Chlorothiophene-3-sulfonyl chloride, are typically involved in electrophilic aromatic substitution reactions . These reactions involve the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chlorothiophene-3-sulfonyl chloride include a molecular weight of 217.1 . More detailed properties were not found in the search results.Aplicaciones Científicas De Investigación
Reactions with Amines and Derivatives
- 4-Chlorothiophene-3-sulfonyl chloride has been used in reactions with a variety of amines, hydrazine, and sodium azide. These reactions lead to the formation of hydrazides, hydrazones, and azides, demonstrating the compound's versatility in organic synthesis (Cremlyn, Goulding, Swinbourne, & Yung, 1981).
Antioxidant Activity
- Thiophenyl-chalcone derivatives, including variants of 4-Chlorothiophene-3-sulfonyl chloride, have been synthesized and evaluated for their antioxidant activities. These derivatives have shown high antioxidant activity, potentially useful in various biomedical applications (Sönmez, Gür, & Sahin, 2023).
Synthesis of Heterocyclic Compounds
- The compound is instrumental in synthesizing various heterocyclic compounds, such as sulfonamides, sulfonohydrazides, and sulfonyl azides. These compounds have diverse applications in pharmaceuticals and agrochemicals (Obafemi, 1982).
In Chromatography
- 4-Chlorothiophene-3-sulfonyl chloride derivatives are used as chromophoric reagents in high-performance liquid chromatography for detecting amino acids, demonstrating their utility in analytical chemistry (Malencik, Zhao, & Anderson, 1990).
Friedel-Crafts Sulfonylation
- This compound has been used in Friedel-Crafts sulfonylation reactions, an important process in organic chemistry for introducing sulfonyl groups into aromatic compounds. This reaction is essential for synthesizing various organic molecules with potential industrial applications (Nara, Harjani, & Salunkhe, 2001).
Antimicrobial Activity
- Certain derivatives of 4-Chlorothiophene-3-sulfonyl chloride have shown significant antimicrobial activities. This is particularly important for developing new antibacterial and antifungal agents (Vinaya et al., 2009).
Mecanismo De Acción
Target of Action
4-Chlorothiophene-3-sulfonyl chloride is a chemical compound used in organic synthesis . Its primary targets are organic molecules that can undergo nucleophilic substitution reactions . These targets include amines, alcohols, and thiols, which can react with the sulfonyl chloride group to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this reaction, the sulfonyl chloride group of the compound acts as an electrophile, attracting electron-rich nucleophiles. The chlorine atom is then substituted by the nucleophile, forming a new covalent bond .
Biochemical Pathways
The exact biochemical pathways affected by 4-Chlorothiophene-3-sulfonyl chloride depend on the specific targets and the resulting products of its reactions. For instance, sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .
Result of Action
The molecular and cellular effects of 4-Chlorothiophene-3-sulfonyl chloride’s action are largely dependent on the specific context of its use. In a biochemical context, the compound can facilitate the formation of various sulfonated products, which can have diverse effects depending on their structure and the nature of their target molecules .
Action Environment
The action, efficacy, and stability of 4-Chlorothiophene-3-sulfonyl chloride can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the sulfonyl chloride group, potentially reducing the compound’s reactivity . Additionally, the compound’s reactivity can be influenced by the pH of the environment, with more basic conditions promoting its reaction with nucleophiles .
Safety and Hazards
Propiedades
IUPAC Name |
4-chlorothiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKPSMIYICGGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothiophene-3-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide](/img/structure/B2429371.png)
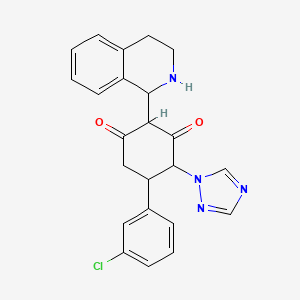

![3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate](/img/structure/B2429375.png)
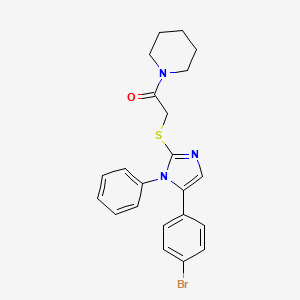
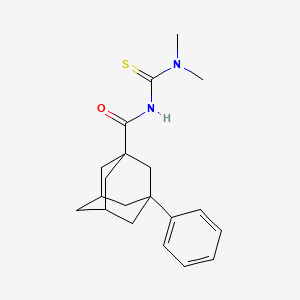
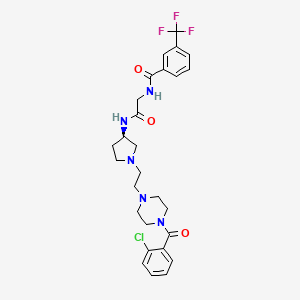
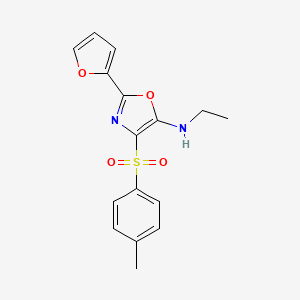
![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2429383.png)

![N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride](/img/structure/B2429385.png)
![N'-(1-Phenylethyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2429389.png)

